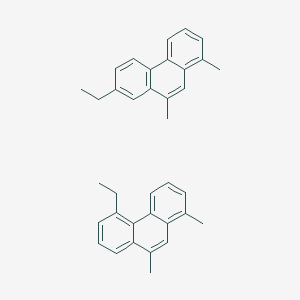
1,9-Dimethyl-7-ethylphenanthrene/1,9-dimethyl-5-ethylphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Dimethyl-7-ethylphenanthrene and 1,9-dimethyl-5-ethylphenanthrene are organic compounds belonging to the phenanthrene family. These compounds are characterized by their polycyclic aromatic hydrocarbon structure, which consists of three fused benzene rings. The presence of methyl and ethyl groups at specific positions on the phenanthrene backbone distinguishes these compounds from other phenanthrene derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-dimethyl-7-ethylphenanthrene and 1,9-dimethyl-5-ethylphenanthrene typically involves the alkylation of phenanthrene derivatives. One common method is the Friedel-Crafts alkylation, where phenanthrene is reacted with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions, including temperature and solvent, are optimized to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of these compounds may involve similar alkylation techniques but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,9-Dimethyl-7-ethylphenanthrene and 1,9-dimethyl-5-ethylphenanthrene undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert these compounds into dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are employed.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenanthrene compounds. These products have diverse applications in organic synthesis and material science .
Scientific Research Applications
1,9-Dimethyl-7-ethylphenanthrene and 1,9-dimethyl-5-ethylphenanthrene have several scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex organic molecules.
Biology: They serve as model compounds for studying the behavior of polycyclic aromatic hydrocarbons in biological systems.
Medicine: Research into their potential pharmacological properties, such as anti-cancer and anti-inflammatory activities, is ongoing.
Industry: These compounds are used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,9-dimethyl-7-ethylphenanthrene and 1,9-dimethyl-5-ethylphenanthrene involves their interaction with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to their observed effects. For example, their ability to intercalate into DNA can affect gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound, lacking the methyl and ethyl substitutions.
1-Methylphenanthrene: A single methyl group substitution.
9-Ethylphenanthrene: A single ethyl group substitution.
Uniqueness
The unique substitution pattern of 1,9-dimethyl-7-ethylphenanthrene and 1,9-dimethyl-5-ethylphenanthrene imparts distinct chemical and physical properties. These compounds exhibit different reactivity and interaction profiles compared to their unsubstituted or singly substituted counterparts .
Properties
Molecular Formula |
C36H36 |
|---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
5-ethyl-1,9-dimethylphenanthrene;7-ethyl-1,9-dimethylphenanthrene |
InChI |
InChI=1S/2C18H18/c1-4-14-8-6-9-15-13(3)11-17-12(2)7-5-10-16(17)18(14)15;1-4-14-8-9-16-15-7-5-6-12(2)17(15)10-13(3)18(16)11-14/h2*5-11H,4H2,1-3H3 |
InChI Key |
MMLDJTAXRCRQGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C3=CC=CC(=C3C=C2C)C.CCC1=C2C(=CC=C1)C(=CC3=C(C=CC=C32)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



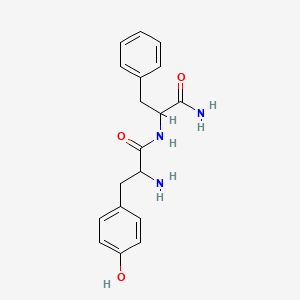
![2-amino-N-[1-(8-chloro-1-oxo-2-phenylisoquinolin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12108483.png)


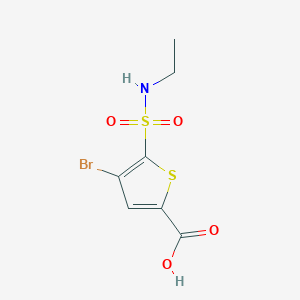
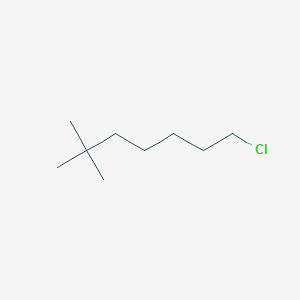
![[Trp3,Arg5]-Ghrelin (1-5) (human, rat)](/img/structure/B12108502.png)
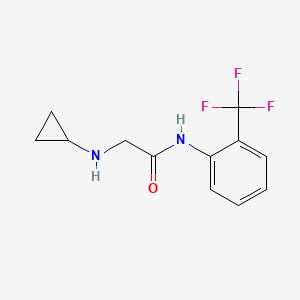
![2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B12108520.png)
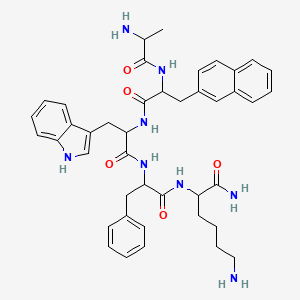

![N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B12108538.png)
amine](/img/structure/B12108558.png)
